molecular formula C12H16N2O B12876624 4-(Dimethylamino)-1-phenylpyrrolidin-2-one CAS No. 716-38-1

4-(Dimethylamino)-1-phenylpyrrolidin-2-one

Cat. No.: B12876624
CAS No.: 716-38-1
M. Wt: 204.27 g/mol
InChI Key: XVTZQNZGUDNVOW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-phenylpyrrolidin-2-one is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a phenylpyrrolidinone derivative, under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products .

Scientific Research Applications

4-(Dimethylamino)-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Dimethylamino)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, such as the combination of a dimethylamino group with a phenylpyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

716-38-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(dimethylamino)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-13(2)11-8-12(15)14(9-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

XVTZQNZGUDNVOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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